molecular formula C8H10ClF2N B3419219 (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride CAS No. 1391449-47-0

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B3419219
CAS No.: 1391449-47-0
M. Wt: 193.62 g/mol
InChI Key: NQFUIZOIKVFLIM-NUBCRITNSA-N
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Description

Scientific Research Applications

®-1-(2,5-Difluorophenyl)ethanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a drug, the mechanism would depend on the biological target .

Safety and Hazards

The safety and hazards would depend on the specific compound. Generally, handling of fluorinated compounds should be done with care, as some can be toxic or corrosive .

Future Directions

The future directions would depend on the current applications of the compound. If it’s a novel compound, further studies could be done to explore its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Difluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,5-difluorobenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2,5-difluorobenzaldehyde with ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Difluorophenyl)ethanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Difluorophenyl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenylethylamines.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2,4-Difluorophenyl)ethanamine hydrochloride
  • ®-1-(3,5-Difluorophenyl)ethanamine hydrochloride
  • ®-1-(2,6-Difluorophenyl)ethanamine hydrochloride

Uniqueness

®-1-(2,5-Difluorophenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

(1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFUIZOIKVFLIM-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704170
Record name (1R)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212075-49-4, 1391449-47-0
Record name (1R)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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